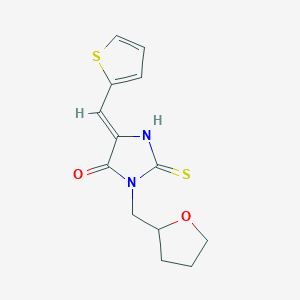
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as TTFMTI and has been synthesized using various methods. The synthesis of TTFMTI is an important aspect of its research as it determines the purity and yield of the compound.
Mécanisme D'action
The mechanism of action of TTFMTI is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, TTFMTI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, TTFMTI has been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
TTFMTI has been shown to exhibit various biochemical and physiological effects, depending on the specific application and concentration used. For example, TTFMTI has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. Moreover, TTFMTI has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TTFMTI is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and materials. Additionally, TTFMTI has been shown to exhibit a broad range of activities, making it a versatile compound for various applications. However, one of the limitations of TTFMTI is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of TTFMTI. One direction is the development of novel drug candidates based on the chemical structure and activities of TTFMTI. Another direction is the investigation of the mechanism of action of TTFMTI, which can provide insight into its potential applications. Moreover, the synthesis of metal complexes using TTFMTI as a ligand can lead to the development of novel materials with unique properties. Finally, the investigation of the pharmacokinetics and pharmacodynamics of TTFMTI can provide valuable information for its potential use in clinical settings.
Conclusion
In conclusion, TTFMTI is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis of TTFMTI is an important aspect of its research, as it determines the purity and yield of the compound. TTFMTI has been extensively researched due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The mechanism of action of TTFMTI is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. TTFMTI has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs and materials. Finally, there are several future directions for the research of TTFMTI, including the development of novel drug candidates, investigation of the mechanism of action, synthesis of metal complexes, and investigation of the pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of TTFMTI has been achieved using various methods, including the reaction of 2-thienylmethylene with tetrahydro-2-furanmethanamine, followed by the addition of 2-mercaptoimidazoline-4-one. Another method involves the reaction of 2-thienylmethylene with tetrahydro-2-furanmethanamine, followed by the addition of 2-thioxoimidazolidin-4-one. The yield and purity of TTFMTI depend on the specific synthesis method used.
Applications De Recherche Scientifique
TTFMTI has been extensively researched due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TTFMTI has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of novel drugs. Moreover, TTFMTI has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propriétés
Nom du produit |
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C13H14N2O2S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(5Z)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C13H14N2O2S2/c16-12-11(7-10-4-2-6-19-10)14-13(18)15(12)8-9-3-1-5-17-9/h2,4,6-7,9H,1,3,5,8H2,(H,14,18)/b11-7- |
Clé InChI |
WGRUDLMJAOQKFZ-XFFZJAGNSA-N |
SMILES isomérique |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CS3)NC2=S |
SMILES canonique |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CS3)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)
